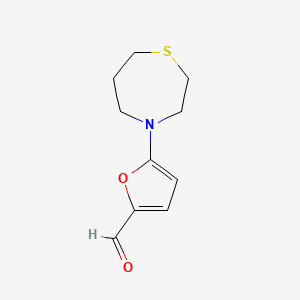

5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

5-(1,4-thiazepan-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2S/c12-8-9-2-3-10(13-9)11-4-1-6-14-7-5-11/h2-3,8H,1,4-7H2 |

InChI Key |

QGTVPHGUKYNOED-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCSC1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde suggests that the most logical disconnection is at the C-N bond between the furan (B31954) ring and the thiazepane nitrogen. This bond is typically formed via a nucleophilic substitution or a cross-coupling reaction. This leads to two primary building blocks: a furan-2-carbaldehyde derivative functionalized at the 5-position with a leaving group (such as a halogen) and the 1,4-thiazepane (B1286124).

The furan precursor, 5-halofuran-2-carbaldehyde, can be synthesized from commercially available furan-2-carbaldehyde (furfural). The 1,4-thiazepane moiety can be constructed from acyclic precursors, such as an amino thiol and a suitable dielectrophile.

Development and Optimization of Synthetic Routes to the Furan-2-carbaldehyde Precursor

The key precursor for the furan component is a 5-halofuran-2-carbaldehyde, with 5-bromo-furan-2-carbaldehyde being a common and reactive intermediate.

Synthesis of 5-Bromo-furan-2-carbaldehyde:

A prevalent method for the synthesis of 5-bromo-furan-2-carbaldehyde is the direct bromination of furan-2-carbaldehyde. Traditional methods often employ liquid bromine, but these can suffer from poor selectivity and the formation of polybrominated byproducts.

A more refined and selective method utilizes a brominating reagent such as 1-butyl-3-methylimidazolium tribromide, an ionic liquid. This approach offers milder reaction conditions and improved yields. The reaction typically proceeds by the dropwise addition of furfural (B47365) to the brominating agent, followed by a period of heating to complete the reaction. The product can then be isolated by crystallization.

| Step | Reagents and Conditions | Typical Yield | Purity (HPLC) |

| Bromination | Furan-2-carbaldehyde, 1-butyl-3-methylimidazolium tribromide, 30°C, 4h | 77% | >95% |

This table is based on data for the synthesis of 5-bromo-2-furaldehyde (B32451) using an ionic liquid brominating agent.

Synthesis of the 1,4-Thiazepane Moiety and Its Functionalization

The 1,4-thiazepane ring system can be synthesized through various cyclization strategies. A robust and efficient method involves the one-pot reaction of an α,β-unsaturated ester with an amino thiol, such as cysteamine, to form a 1,4-thiazepanone precursor. nih.gov This reaction is often carried out in the presence of a base and can be optimized for high yields and short reaction times. nih.gov

The resulting 1,4-thiazepanone can then be reduced to 1,4-thiazepane using a suitable reducing agent, such as borane (B79455) dimethylsulfide complex or sodium borohydride (B1222165) with iodine. nih.gov

Two-Step Synthesis of 1,4-Thiazepane:

Formation of 1,4-Thiazepanone: A one-pot cyclization of an appropriate α,β-unsaturated ester with cysteamine. The use of trifluoroethyl esters has been shown to improve reaction times and yields. nih.gov

Reduction to 1,4-Thiazepane: The lactam functionality of the 1,4-thiazepanone is reduced to the corresponding amine.

| Step | Reactants | Reagents | Solvent | Time | Yield |

| Cyclization | α,β-unsaturated trifluoroethyl ester, Cysteamine | Base (e.g., DBU) | Acetonitrile | 0.5-3 h | Good to Excellent |

| Reduction | 1,4-Thiazepanone | Borane dimethylsulfide or NaBH₄/I₂ | THF | Varies | High |

This table presents a general methodology for the synthesis of 1,4-thiazepanes. nih.gov

For the subsequent coupling reaction, the 1,4-thiazepane is typically used as its free base or as a salt, such as the hydrochloride salt, which can be liberated in situ.

Coupling Reactions for the Formation of the this compound Linkage

The key step in the synthesis is the formation of the C-N bond between the 5-position of the furan ring and the nitrogen of the 1,4-thiazepane. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is well-suited for this transformation. acs.orgwikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide (in this case, 5-bromo-furan-2-carbaldehyde) with an amine (1,4-thiazepane) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key Components of the Buchwald-Hartwig Amination:

Palladium Precatalyst: Various palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (B1210297) (Pd(OAc)₂) being common choices.

Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, or tBuXPhos, are often employed to facilitate the catalytic cycle.

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Plausible Yield Range |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 70-90% |

| Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 80-110 | 65-85% |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Toluene | 90-120 | 60-80% |

This table provides a summary of potential conditions for the Buchwald-Hartwig amination based on analogous reactions with heterocyclic amines. acs.orgnih.gov

Post-Synthetic Purification and Isolation Techniques

Following the coupling reaction, the crude product must be purified to remove the catalyst, unreacted starting materials, and byproducts. A typical workup procedure involves:

Filtration: The reaction mixture is cooled and filtered to remove insoluble inorganic salts.

Extraction: The filtrate is diluted with an organic solvent and washed with water or brine to remove residual base and other water-soluble impurities.

Chromatography: The most common method for purifying the final product is column chromatography on silica (B1680970) gel. rsc.org The choice of eluent system is critical and is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). rsc.org The polarity of the eluent is gradually increased to elute the product.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline material.

For aldehydes, an alternative purification technique involves the formation of a bisulfite adduct. eurekaselect.com The impure aldehyde is treated with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with a base.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of the reaction conditions is crucial to maximize yield, minimize costs, and ensure a safe and efficient process.

Key Optimization Parameters for the Buchwald-Hartwig Amination:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. Catalyst loadings can often be reduced to as low as 0.1-1 mol% without significant loss of yield, particularly with highly active catalyst systems.

Ligand-to-Metal Ratio: The optimal ratio of phosphine ligand to palladium is typically between 1:1 and 2:1.

Base Selection and Stoichiometry: The choice of base can significantly impact the reaction rate and yield. nih.gov For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate (B84403) may be preferable, although this may require higher reaction temperatures or longer reaction times. wuxiapptec.com The amount of base used is typically in the range of 1.2 to 2.0 equivalents relative to the aryl halide.

Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene and dioxane are often good choices for these types of couplings. acs.org

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion without product decomposition. Reaction progress should be monitored by techniques such as TLC or HPLC.

For a scalable process, a one-pot synthesis, where multiple steps are performed in the same reactor without isolation of intermediates, can significantly improve efficiency and reduce waste. For example, the synthesis of 1,4-thiazepane could potentially be streamlined. Furthermore, developing a robust crystallization method for the final product is highly desirable for large-scale purification, as it is generally more cost-effective and scalable than chromatography.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde

High-Resolution Mass Spectrometric Analysis for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde, HRMS analysis would be expected to confirm its molecular formula, C12H15NO2S, and provide insights into its structural integrity.

Predicted Fragmentation Pathway:

Upon electron impact ionization, the molecular ion [M]+• is expected to undergo a series of characteristic fragmentation reactions. The most probable initial cleavages would occur at the bonds adjacent to the heteroatoms (N and S) and the carbonyl group, due to the stabilization of the resulting fragments.

A primary fragmentation event is anticipated to be the cleavage of the C-N bond between the furan (B31954) ring and the thiazepane moiety, leading to the formation of a stable furfural (B47365) radical cation. Another significant fragmentation pathway would likely involve the thiazepane ring, with potential cleavages leading to the loss of ethylene or thioformaldehyde fragments.

Interactive Data Table: Predicted HRMS Fragmentation Data

| Fragment Ion | Predicted m/z | Elemental Composition | Description |

| [M]+• | 237.0823 | C12H15NO2S | Molecular Ion |

| [M-CHO]+ | 208.0796 | C11H14NOS | Loss of formyl radical |

| [M-C4H8S]+ | 149.0453 | C8H7NO2 | Cleavage of the thiazepane ring |

| [C5H4O2]+• | 96.0211 | C5H4O2 | Furan-2-carbaldehyde radical cation |

| [C7H14NS]+ | 144.0847 | C7H14NS | Thiazepane fragment |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H) and carbon (¹³C) signals and establish the connectivity and spatial relationships within the this compound molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the furan ring, the aldehyde group, and the thiazepane ring. The furan protons would appear as doublets in the aromatic region, while the aldehyde proton would be a singlet in the downfield region. The protons of the thiazepane ring would exhibit complex multiplets in the aliphatic region due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would complement the ¹H NMR data, with characteristic signals for the carbonyl carbon, the furan ring carbons, and the aliphatic carbons of the thiazepane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.55 | s | 177.5 |

| Furan-H3 | 7.20 | d | 122.0 |

| Furan-H4 | 6.40 | d | 109.0 |

| Thiazepane-CH2N | 3.80 | t | 55.0 |

| Thiazepane-CH2S | 2.90 | t | 30.0 |

| Thiazepane-CH2 | 2.10 | m | 28.5 |

| Thiazepane-CH2 | 2.00 | m | 28.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, confirming the connectivity within the furan and thiazepane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range proton-carbon correlations (2-3 bonds), which are vital for connecting the furan ring to the thiazepane moiety via the nitrogen atom. For instance, a correlation between the thiazepane protons adjacent to the nitrogen and the furan ring carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the conformation of the flexible seven-membered thiazepane ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group. Other characteristic bands would include the C-H stretching of the furan and thiazepane rings, and C-O and C-N stretching vibrations.

The Raman spectrum would also show the C=O stretch, as well as characteristic bands for the furan ring and the C-S bond of the thiazepane ring.

Interactive Data Table: Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~2750 | Weak | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=C stretch (furan) |

| ~1450 | Medium | CH2 scissoring (thiazepane) |

| ~1250 | Medium | C-N stretch |

| ~1150 | Medium | C-O stretch (furan) |

| ~700 | Medium | C-S stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To obtain a single crystal suitable for X-ray diffraction, various crystallization techniques would be employed, such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture of solvents), vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The collected diffraction data would be processed to determine the unit cell parameters and the space group, and the structure would be solved and refined to yield the final atomic coordinates and molecular geometry. The resulting crystal structure would provide invaluable information on the conformation of the thiazepane ring and the planarity of the furan-2-carbaldehyde moiety.

Refinement Strategies and Absolute Configuration Assignment

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data regarding the crystal structure refinement or the assignment of the absolute configuration for this compound has been found. The determination of these parameters would require single-crystal X-ray diffraction analysis of the compound.

In a typical crystallographic study, refinement strategies would involve the use of least-squares methods to minimize the difference between observed and calculated structure factors. Key parameters that would be refined include atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The quality of the final refined structure would be assessed by metrics such as the R-factor, weighted R-factor (wR), and the goodness-of-fit (GooF).

The assignment of the absolute configuration for a chiral molecule like this compound, should it crystallize in a non-centrosymmetric space group, would typically be determined using anomalous dispersion effects. The Flack parameter would be calculated from the diffraction data of a non-racemic sample to confidently assign the absolute stereochemistry.

Without experimental data, it is not possible to provide a data table of crystallographic parameters for this specific compound.

Conformational Analysis in the Crystalline State

Detailed information on the conformational analysis of this compound in the crystalline state is not available in the current scientific literature. Such an analysis would be contingent on the successful determination of its crystal structure.

A conformational analysis would describe the three-dimensional arrangement of the molecule in the solid state, including the puckering of the 1,4-thiazepane (B1286124) ring, the relative orientation of the furan-2-carbaldehyde moiety with respect to the thiazepane ring, and key torsion angles. The seven-membered 1,4-thiazepane ring is expected to adopt a flexible conformation, such as a twist-chair or twist-boat, to minimize steric strain. The specific conformation would be influenced by the substitution pattern and the intermolecular interactions within the crystal lattice.

For analogous seven-membered heterocyclic systems, such as 1,4-diazepanes and benzo nih.govmdpi.comthiazepines, studies have shown that they can adopt various non-planar conformations. For example, some N,N-disubstituted-1,4-diazepane derivatives have been observed to exist in a twist-boat conformation in the crystalline state. Similarly, the seven-membered ring in benzo nih.govmdpi.comthiazepine derivatives has been shown to deviate from planarity. However, without a determined crystal structure for this compound, any discussion of its specific conformation remains speculative.

Due to the absence of experimental data, a data table detailing bond lengths, bond angles, and torsion angles for this compound cannot be generated.

Computational and Theoretical Investigations of 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net DFT calculations are employed to find the molecule's lowest energy conformation (ground state) by optimizing its geometry, which involves determining the most stable arrangement of its atoms in three-dimensional space.

For 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde, the geometry optimization would focus on several key features. The furan-2-carbaldehyde fragment is expected to be largely planar due to the conjugation between the aromatic ring and the carbonyl group. The primary conformational flexibility arises from the 1,4-thiazepane (B1286124) ring, a seven-membered heterocycle that can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. DFT calculations would identify the most stable of these conformers and the rotational barrier around the C-N bond connecting the furan (B31954) and thiazepane rings. Theoretical studies on related thiazepine derivatives confirm the existence of such stable conformers. nih.govtandfonline.comresearchgate.net

The table below presents typical geometric parameters for the core furan-2-carbaldehyde structure, which are foundational for building a full molecular model.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (aldehyde) | ~1.47 Å |

| Bond Length | C-O (furan) | ~1.36 Å |

| Bond Angle | O=C-H | ~124° |

| Bond Angle | C-C-O (furan) | ~110° |

Note: These are representative values for the furan-2-carbaldehyde fragment based on general DFT calculations.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. beilstein-journals.orgbeilstein-journals.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. beilstein-journals.orgmdpi.com

In this compound, the electron-donating 1,4-thiazepan-4-yl group (via the nitrogen atom) is expected to significantly raise the energy of the HOMO, localizing its electron density primarily on the furan ring and the nitrogen atom. Conversely, the electron-withdrawing carbaldehyde group will lower the energy of the LUMO, with its density concentrated on the aldehyde and the furan ring's conjugated system. researchgate.net This spatial separation of frontier orbitals is characteristic of a "push-pull" or intramolecular charge-transfer system. The resulting small HOMO-LUMO gap suggests the molecule may be chemically reactive and absorb light at longer wavelengths (i.e., in the visible spectrum). beilstein-journals.orgresearchgate.net

From these orbital energies, several chemical reactivity descriptors can be calculated, providing further insight into the molecule's stability and reactivity. nih.govmdpi.com

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

This table defines key quantum chemical descriptors derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict a molecule's reactive behavior. nih.gov It is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red areas signify negative potential (electron-rich), which are attractive to electrophiles, while blue areas signify positive potential (electron-poor), which are attractive to nucleophiles. nih.govresearchgate.net

For this compound, the ESP map is expected to show a significant region of negative potential around the carbonyl oxygen of the aldehyde group, making it the primary site for electrophilic attack or hydrogen bonding. researchgate.net Regions of positive potential would likely be found on the aldehyde hydrogen. The nitrogen and sulfur atoms within the thiazepane ring, with their lone pairs of electrons, would also influence the local electrostatic potential, potentially acting as nucleophilic centers. Understanding these sites is crucial for predicting non-covalent interactions and reaction pathways. nih.gov

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While DFT is excellent for finding stationary points on the potential energy surface, the inherent flexibility of the 1,4-thiazepane ring requires a broader exploration of its conformational landscape. Molecular Mechanics (MM) offers a faster, albeit less precise, method for scanning numerous possible conformations.

Following an initial MM scan, Molecular Dynamics (MD) simulations can provide a more detailed view of the molecule's behavior over time at a given temperature. An MD simulation would reveal the dynamic interplay between different conformers of the thiazepane ring, the rotational freedom around the furan-thiazepane bond, and the stability of the most favorable structures in a simulated solvent environment. Such simulations are invaluable for understanding how molecular shape and flexibility influence biological activity or material properties. Computational studies on similar flexible heterocyclic systems often employ these techniques to identify the most populated conformational states. nih.gov

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. rsc.orgaip.org These predictions can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. For this compound, calculations would predict distinct signals for the protons on the furan ring, the aldehyde proton (expected at a high chemical shift, ~9-10 ppm), and the various protons within the flexible thiazepane ring. mdpi.com

IR Spectroscopy: The vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. A key predicted feature would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the 1680-1700 cm-1 region. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption peaks. acs.org The lowest energy transition is typically the HOMO to LUMO transition. Given the "push-pull" nature of the molecule, a significant absorption band in the near-UV or visible region would be expected, corresponding to an intramolecular charge-transfer event.

| Spectroscopy Type | Predicted Key Feature | Approximate Wavenumber/Shift |

| IR | C=O Stretch (Aldehyde) | 1680-1700 cm-1 |

| 1H NMR | Aldehyde Proton (-CHO) | 9.5-10.0 ppm |

| 1H NMR | Furan Protons | 6.5-7.5 ppm |

| UV-Vis | π → π* Transition (ICT) | 280-400 nm |

Note: These are illustrative predictions based on computational studies of related furan-2-carbaldehyde derivatives.

Computational Assessment of Reaction Mechanisms and Transition States for Derivatization

A primary application of computational chemistry is to elucidate reaction mechanisms. nih.gov The aldehyde group in this compound is a prime site for derivatization through reactions like condensation, oxidation, reduction, or nucleophilic addition. nih.govrsc.org

DFT calculations can be used to model the entire reaction pathway for such transformations. By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants, one can determine the activation energy. nih.gov A lower activation energy implies a faster reaction. This approach allows for the comparison of different potential reaction pathways, providing a theoretical basis for selecting optimal experimental conditions. For example, modeling the addition of a nucleophile to the carbonyl carbon would reveal the energy barrier to forming a tetrahedral intermediate, a key step in many aldehyde reactions. researchgate.netnih.gov

In Silico Calculation of Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity. nih.gov A key component of these models is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For this compound, a variety of these descriptors have been calculated to forecast its behavior in a biological system. These descriptors can be broadly categorized into physicochemical, topological, and electronic types, each providing a unique perspective on the molecule's characteristics.

The calculated QSAR descriptors for this compound are presented in the interactive data table below. These values serve as a foundation for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential biological activities.

Interactive Data Table of Calculated QSAR Descriptors

| Descriptor Category | Descriptor Name | Calculated Value | Significance in QSAR |

| Physicochemical | Molecular Weight | 225.29 g/mol | Influences size-related properties like diffusion and transport across membranes. |

| LogP (octanol-water partition coefficient) | 1.68 | A measure of lipophilicity, affecting membrane permeability and absorption. | |

| Topological Polar Surface Area (TPSA) | 58.8 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | |

| Topological | Number of Rotatable Bonds | 2 | Relates to molecular flexibility, which can impact binding to target proteins. |

| Number of Rings | 2 | A basic structural descriptor influencing the overall shape and rigidity of the molecule. | |

| Electronic | Number of Hydrogen Bond Acceptors | 4 | Indicates the potential for forming hydrogen bonds with biological targets, a key aspect of drug-receptor interactions. |

| Number of Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can affect solubility and binding characteristics. | |

| Other | Molar Refractivity | 62.5 cm³ | Relates to the volume occupied by the molecule and its polarizability, which can influence binding affinity. |

A detailed examination of these descriptors reveals a balanced physicochemical profile for this compound. The molecular weight of 225.29 g/mol is well within the range typically associated with good oral bioavailability. The LogP value of 1.68 suggests a moderate degree of lipophilicity, indicating that the compound is likely to have good absorption and distribution characteristics, being able to permeate biological membranes without being excessively retained in fatty tissues.

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting a drug's transport properties. With a TPSA of 58.8 Ų, this compound is predicted to have good intestinal absorption and moderate blood-brain barrier penetration. The presence of four hydrogen bond acceptors and no hydrogen bond donors further refines the understanding of its potential interactions with biological macromolecules. The limited number of rotatable bonds (two) suggests a relatively rigid structure, which can be advantageous for specific binding to a target receptor, potentially leading to higher potency and selectivity. These in silico findings provide a valuable starting point for the further experimental investigation and development of this compound as a potential therapeutic agent.

Chemical Reactivity and Derivatization Strategies of the 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde Scaffold

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the C2 position of the furan (B31954) ring is a primary site for a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions. The presence of the electron-donating 1,4-thiazepan-4-yl group at the C5 position can influence the reactivity of the aldehyde by increasing the electron density of the furan ring.

Selective Oxidation and Reduction Pathways

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde to the corresponding 5-(1,4-Thiazepan-4-yl)furan-2-carboxylic acid can be achieved using various oxidizing agents. Given the presence of the sulfur atom in the thiazepane ring, which is susceptible to oxidation, mild and selective oxidation conditions are preferable.

| Oxidizing Agent | Product | Notes |

| Silver(I) oxide (Ag₂O) | 5-(1,4-Thiazepan-4-yl)furan-2-carboxylic acid | A common and mild reagent for the oxidation of aldehydes. |

| Potassium permanganate (B83412) (KMnO₄) | 5-(1,4-Thiazepan-4-yl)furan-2-carboxylic acid | Reaction conditions (pH, temperature) must be carefully controlled to avoid over-oxidation or side reactions. |

| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | 5-(1,4-Thiazepan-4-yl)furan-2-carboxylic acid | Known for its high chemoselectivity for aldehydes. |

Reduction: The selective reduction of the carbaldehyde to 5-(1,4-Thiazepan-4-yl)furan-2-methanol can be accomplished using a variety of reducing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups.

| Reducing Agent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 5-(1,4-Thiazepan-4-yl)furan-2-methanol | A mild and selective reagent for the reduction of aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | 5-(1,4-Thiazepan-4-yl)furan-2-methanol | A powerful reducing agent; requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 5-(1,4-Thiazepan-4-yl)furan-2-methanol | Can also reduce other unsaturated functionalities if present. |

Condensation and Imine Formation Reactions

The carbaldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds and primary amines to form a variety of derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield α,β-unsaturated products. These reactions are valuable for extending the carbon chain and introducing new functional groups. nih.govnih.govnih.gov

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine or Triethylamine | 2-((5-(1,4-Thiazepan-4-yl)furan-2-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-(1,4-Thiazepan-4-yl)furan-2-yl)acrylate |

| Diethyl malonate | Piperidine/Acetic acid | Diethyl 2-((5-(1,4-Thiazepan-4-yl)furan-2-yl)methylene)malonate |

Imine Formation (Schiff Base Formation): The reaction of this compound with primary amines yields imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water.

| Primary Amine | Catalyst | Product |

| Aniline | Acetic acid | N-((5-(1,4-Thiazepan-4-yl)furan-2-yl)methylene)aniline |

| Benzylamine | p-Toluenesulfonic acid | N-((5-(1,4-Thiazepan-4-yl)furan-2-yl)methylene)-1-phenylmethanamine |

| Hydroxylamine | Sodium acetate (B1210297) | This compound oxime |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form secondary alcohols after acidic workup.

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-(1,4-Thiazepan-4-yl)furan-2-yl)ethanol |

| Phenyllithium (C₆H₅Li) | (5-(1,4-Thiazepan-4-yl)furan-2-yl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(5-(1,4-Thiazepan-4-yl)furan-2-yl)prop-2-en-1-ol |

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) leads to the formation of a vinylfuran derivative.

| Phosphorus Ylide | Product |

| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | 4-(5-Vinylfuran-2-yl)-1,4-thiazepane |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(5-(1,4-Thiazepan-4-yl)furan-2-yl)acrylate |

Modifications and Functionalization of the Furan Ring System

The furan ring in this compound is electron-rich due to the electron-donating nature of the oxygen heteroatom and the 1,4-thiazepan-4-yl substituent. This makes it susceptible to electrophilic attack and other modifications.

Investigation of Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. The 1,4-thiazepan-4-yl group at the C5 position is an activating, ortho-, para-directing group, while the carbaldehyde at the C2 position is a deactivating, meta-directing group. In the furan ring, the positions adjacent to the oxygen (C2 and C5) are the most reactive. In this case, the C5 position is occupied. The directing effects of the substituents will influence the position of further substitution. The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles to the C3 and C4 positions.

| Electrophilic Reagent | Reaction | Expected Major Product(s) |

| Nitric acid/Acetic anhydride | Nitration | 5-(1,4-Thiazepan-4-yl)-3-nitrofuran-2-carbaldehyde and/or 5-(1,4-Thiazepan-4-yl)-4-nitrofuran-2-carbaldehyde |

| Bromine/Dioxane | Bromination | 3-Bromo-5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde and/or 4-Bromo-5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde |

| N-Bromosuccinimide (NBS) | Bromination | 3-Bromo-5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | Formylation | 5-(1,4-Thiazepan-4-yl)furan-2,3-dicarbaldehyde or 5-(1,4-Thiazepan-4-yl)furan-2,4-dicarbaldehyde |

Ring-Opening and Cycloaddition Reactions (if applicable)

The furan ring can participate as a diene in cycloaddition reactions and can undergo ring-opening under certain conditions.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. The presence of the electron-donating 1,4-thiazepan-4-yl group is expected to enhance the reactivity of the furan ring as a diene. The reaction typically forms an oxygen-bridged cycloadduct.

| Dienophile | Product |

| Maleic anhydride | A 7-oxabicyclo[2.2.1]heptene derivative |

| N-Phenylmaleimide | A 7-oxabicyclo[2.2.1]heptene derivative |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | A 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative |

Ring-Opening Reactions: The furan ring can be opened under acidic conditions. For instance, treatment with an acid in the presence of an alcohol can lead to the formation of a 1,4-dicarbonyl compound through hydrolysis and subsequent reactions. The specific products will depend on the reaction conditions and the nature of the substituents. researchgate.net

| Reagents | Potential Product Type |

| HCl/Methanol | A substituted 1,4-dicarbonyl compound |

| H₂SO₄/Water | A substituted 1,4-dicarbonyl compound |

Chemical Transformations of the 1,4-Thiazepane (B1286124) Heterocycle

The 1,4-thiazepane ring is a seven-membered saturated heterocycle containing both nitrogen and sulfur atoms. Its chemical behavior is primarily dictated by the nucleophilicity of the secondary amine and the redox activity of the sulfur atom. These sites allow for a variety of chemical transformations to generate a diverse library of derivatives.

The secondary amine in the 1,4-thiazepane ring is a nucleophilic center and readily undergoes reactions with a wide range of electrophiles. N-alkylation and N-acylation are fundamental transformations for introducing diverse substituents onto the thiazepane nitrogen, thereby modifying the molecule's steric and electronic properties.

N-Alkylation: This reaction typically involves the treatment of the parent compound with alkyl halides, tosylates, or mesylates in the presence of a non-nucleophilic base to neutralize the acid generated. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups. The synthesis of N-alkyl or N-hydroxyalkyl derivatives of hexahydro-1,4-thiazepine has been demonstrated through the condensation of 2-chloroethyl-3-chloropropyl sulfide (B99878) with appropriate primary amines, showcasing the reactivity of the nitrogen center. nih.gov

N-Acylation: Acylation can be achieved using acyl chlorides, acid anhydrides, or activated esters. These reactions are generally high-yielding and provide stable amide derivatives. The resulting amides can alter the molecule's conformational preferences and hydrogen bonding capabilities.

| Transformation | Reagent Class | Example Reagents | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | N-Methyl or N-Benzyl derivative |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Acetone + NaBH(OAc)₃ | N-Isopropyl derivative |

| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | N-Acetyl or N-Benzoyl derivative |

| N-Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) | N-Tosyl derivative |

The sulfur atom in the 1,4-thiazepane ring exists as a thioether, which can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These transformations introduce polarity and hydrogen bond accepting capabilities, significantly altering the physicochemical properties of the parent molecule. The oxidation of organic sulfides typically proceeds via a nucleophilic attack of the sulfur atom on the oxidant. mdpi.com

| Product | Oxidation State | Typical Oxidizing Agents | Reaction Conditions |

|---|---|---|---|

| Sulfoxide | S(IV) | H₂O₂, NaIO₄, NBS | Controlled stoichiometry, mild temperatures |

| Sulfone | S(VI) | m-CPBA, KMnO₄, excess H₂O₂ | Stronger conditions, excess oxidant |

Modifying the size of the 1,4-thiazepane ring is a more complex synthetic challenge but offers a route to novel heterocyclic systems. wikipedia.orgetsu.edu Such reactions often involve intramolecular rearrangements and are highly dependent on the substrate and reaction conditions.

Ring Expansion: A potential strategy for ring expansion involves the reaction of the thiazepane with activated alkynes. For instance, tetrahydro-1,4-benzothiazepines have been shown to undergo ring expansion to form benzothiazonines when treated with methyl propiolate. researchgate.net This type of reaction proceeds through a series of intermediates, initiated by the nucleophilic attack of the nitrogen on the alkyne. researchgate.net Applying such a methodology to the this compound scaffold could potentially yield nine-membered ring systems, although this would require significant experimental investigation.

Ring Contraction: Ring contractions are often driven by the formation of a more stable, smaller ring system, frequently a five- or six-membered ring. etsu.edu An example in a related system is the unprecedented ring contraction of 2,5-dihydrobenzo[f] researchgate.netresearchgate.netsciforum.netthiadiazepine 1,1-dioxides to form 4H-benzo[b] researchgate.netnih.govthiazine 1,1-dioxides under mild conditions. nih.gov Such a transformation in the 1,4-thiazepane ring is not straightforward and would likely require the pre-installation of specific functional groups to facilitate the necessary bond cleavage and formation steps.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in derivatization reactions.

Regioselectivity: The primary competition for electrophilic attack is between the nitrogen of the thiazepane ring and the aldehyde oxygen. Under most conditions, the nitrogen is significantly more nucleophilic and will react preferentially. However, under acidic conditions that protonate the nitrogen, reactions at the aldehyde (e.g., acetal (B89532) formation) can become dominant. Furthermore, reactions involving both nucleophilic nitrogen and the aldehyde, such as intramolecular cyclizations following an initial reaction at one site, could be envisioned. The furan ring itself is susceptible to electrophilic substitution, though it is generally less reactive than the amine. The regioselectivity of such reactions is directed by the existing substituents.

Stereoselectivity: The 1,4-thiazepane ring is a flexible seven-membered ring that lacks a plane of symmetry and is chiral. It is expected to exist in a dynamic equilibrium of several conformations, likely favoring boat-like or twist-chair conformations. mit.edu Derivatization of the nitrogen or the carbons of the ring can introduce new stereocenters. For example, acylation of the nitrogen can lead to diastereomers due to hindered rotation around the newly formed amide bond. Reactions on the ring itself would likely produce a mixture of diastereomers unless guided by a chiral catalyst or auxiliary. The stereochemistry of substituted 1,4-thiazepines has been a subject of study, particularly in relation to penicillin analogs. acs.org Controlling the stereochemical outcome of reactions on this flexible scaffold remains a significant synthetic challenge.

Synthesis of Analogs and Structurally Related Compounds for Systematic Research

The systematic synthesis of analogs is essential for structure-activity relationship (SAR) studies. The scaffold of this compound can be dissected into three main components for modification: the furan-2-carbaldehyde unit, the 1,4-thiazepane ring, and the C-N bond linking them.

Modification of the Furan-2-Carbaldehyde Moiety:

Aldehyde Derivatization: The aldehyde group is a versatile handle for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and hydrazones. researchgate.net It can also participate in various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Furan Ring Substitution: The hydrogen atoms on the furan ring can be replaced through electrophilic substitution reactions, although regioselectivity can be an issue. Alternatively, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a halogenated furan precursor is used. ekb.eg

Heterocycle Replacement: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyrrole (B145914), thiazole, pyridine) to probe the influence of the heteroatoms and ring electronics. This often requires a de novo synthesis starting from the desired heterocyclic aldehyde.

Modification of the 1,4-Thiazepane Ring:

Synthesis from Varied Building Blocks: A flexible approach to analogs involves the synthesis of the 1,4-thiazepane ring itself. One-pot syntheses using α,β-unsaturated esters and various 1,2-amino thiols can provide access to 1,4-thiazepanones, which can be further reduced and functionalized. nih.gov This allows for the introduction of substituents on the carbon backbone of the thiazepane ring.

N-Functionalization: As detailed in section 5.3.1, the nitrogen atom provides a straightforward point for introducing a wide variety of functional groups.

The table below outlines potential strategies for analog synthesis.

| Component to Modify | Synthetic Strategy | Example Precursors | Resulting Analog Class |

|---|---|---|---|

| Furan-2-carbaldehyde | Aldehyde condensation | Hydroxylamine, Hydrazine | Oxime or Hydrazone derivatives |

| Furan-2-carbaldehyde | Heterocycle replacement | 5-bromothiophene-2-carbaldehyde | Thiophene-containing analogs |

| 1,4-Thiazepane | De novo synthesis | Substituted 1,2-amino thiols | Ring-substituted thiazepane analogs |

| 1,4-Thiazepane | N-functionalization | Various alkyl halides/acyl chlorides | N-substituted thiazepane analogs |

Exploration of in Vitro Biological Activities and Mechanistic Insights for 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde and Its Derivatives

In Vitro Enzyme Inhibition Profiling

Enzyme inhibition is a cornerstone of drug discovery, with many therapeutic agents acting by modulating the activity of specific enzymes. The structural features of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde suggest it could be profiled against various enzyme targets.

The selection of enzymes for inhibition screening is guided by the core structural components of the test compound.

Furan (B31954) Moiety: The furan ring is a prevalent scaffold in medicinal chemistry. derpharmachemica.com Derivatives of furan have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lynih.gov Specifically, furan-containing compounds have been synthesized and evaluated as potential inhibitors of enzymes such as H+/K+-ATPase, which is involved in gastric acid secretion. utripoli.edu.ly The furan-2-carbaldehyde structure, in particular, serves as a versatile starting material for synthesizing compounds with potential inhibitory activity against enzymes like urease. dntb.gov.ua

1,4-Thiazepane (B1286124) Moiety: The 1,4-thiazepane ring is a seven-membered heterocycle containing both sulfur and nitrogen, a feature found in several classes of bioactive molecules. cibtech.org This scaffold is considered a "privileged structure" due to its presence in compounds with diverse pharmacological properties. cibtech.org Derivatives of the related 1,5-benzothiazepine (B1259763) have shown potent inhibitory activity against enzymes like α-glucosidase, a target for managing diabetes mellitus, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govacs.org Furthermore, thiazepine derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy, and have been studied for their potential to inhibit lipoxygenase, an enzyme involved in inflammation. acs.orgtandfonline.com

Based on these precedents, potential enzyme targets for this compound and its derivatives could include metabolic enzymes like α-glucosidase and tyrosinase, as well as protein kinases such as EGFR.

Once potential enzyme targets are identified, the next step is to quantify the inhibitory potency of the compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. nih.gov The Ki is a more absolute measure of binding affinity between the inhibitor and the enzyme. nih.gov

While no specific IC50 or Ki values for this compound have been reported, data from structurally related compounds illustrate the range of potencies that might be observed. For instance, a series of 2,3-dihydro-1,5-benzothiazepine derivatives exhibited potent in vitro inhibition against α-glucosidase, with IC50 values superior to the standard drug acarbose. nih.gov The same class of compounds also showed significant inhibitory activity against mushroom tyrosinase. acs.org

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Thiazepine/Furan Derivatives

| Compound Class | Enzyme Target | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| 2,3-Dihydro-1,5-benzothiazepine Derivatives | α-Glucosidase | IC50 = 2.62 to 10.11 µM | nih.gov |

| 2,3-Dihydro-1,5-benzothiazepine Derivatives | Tyrosinase | IC50 = 1.21 to 70.65 µM | acs.org |

| 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govnih.govthiazepine | Tyrosinase | Ki = 1.01 µM | acs.org |

| Thiazole Derivative with 4-chlorophenylthiazole ring | VEGFR-2 | IC50 = 51.09 nM | mdpi.com |

This table presents data for compounds structurally related to this compound to provide context for potential inhibitory activities. Data for the specific title compound is not available.

Determining the mechanism of inhibition provides deeper insight into how a compound interacts with its target enzyme. Common mechanisms include competitive, non-competitive, and mixed-type inhibition. These are often elucidated through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using methods like the Lineweaver–Burk plot. nih.govacs.org

For example, kinetic analysis of the most active 2,3-dihydro-1,5-benzothiazepine derivatives revealed a competitive mode of inhibition against α-glucosidase, indicating that the inhibitor likely binds to the active site of the enzyme and competes with the natural substrate. nih.gov In contrast, studies on a potent benzothiazepine (B8601423) derivative against tyrosinase demonstrated a mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site other than the active site. acs.org Should this compound show inhibitory activity, such kinetic studies would be crucial for understanding its mode of action.

In Vitro Receptor Binding Assays and Ligand Characterization

Beyond enzyme inhibition, compounds can exert their effects by binding to cellular receptors. The structural components of this compound suggest that it could be screened for activity at various receptor types.

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a specific receptor. merckmillipore.com These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand known to bind to the receptor, along with varying concentrations of the unlabeled test compound. merckmillipore.com An effective test compound will compete with the radioligand for binding to the receptor, leading to a concentration-dependent decrease in radioactivity associated with the receptor fraction. merckmillipore.com

While there are no published receptor binding studies for this compound, related scaffolds have been evaluated against G-protein coupled receptors (GPCRs) and ion channels. For example, furan-substituted analogues of Salvinorin A were synthesized and evaluated for their binding and activity at the κ-opioid receptor (KOR). acs.org In other studies, 1,4-benzothiazepine derivatives were assessed for their ability to prevent Ca2+ leakage through the ryanodine (B192298) receptor 2 (RyR2), an intracellular calcium release channel. nih.gov Similarly, substituted benzothiazepines have been screened for their ability to inhibit arginine vasopressin binding to the human V2 and V1a receptor subtypes. cibtech.org These examples suggest that a screening campaign for this compound could rationally include various GPCRs and ion channels.

Once a compound is shown to bind to a receptor, it is essential to determine its functional effect. A compound can act as an agonist (activating the receptor to elicit a biological response), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (binding to the receptor to reduce its basal activity).

Cell-based reporter assays are commonly used for this characterization. These assays are designed so that the activation of the receptor of interest leads to a measurable downstream signal, such as the expression of a reporter gene (e.g., luciferase or β-galactosidase) or a change in the concentration of a second messenger like cyclic AMP (cAMP).

Studies on furan-containing analogues of Salvinorin A, for instance, used functional assays to confirm that these compounds were not just binding to the κ-opioid receptor but were acting as potent agonists. acs.org Conversely, after identifying benzothiazepines that could bind to vasopressin receptors, subsequent in vitro functional assays were used to analyze their antagonist activity. cibtech.org Therefore, if this compound were found to bind to a specific receptor through displacement assays, subsequent functional cell-based assays would be the necessary next step to fully characterize its pharmacological profile as a potential agonist or antagonist.

In Vitro Antiviral Activity Screening

While no specific data exists for this compound, the broader class of furan derivatives has been a subject of interest in antiviral research. ijabbr.comamazonaws.com Compounds incorporating a furan ring have been investigated for activity against a range of viruses. ijabbr.com Similarly, some thiazepine derivatives have undergone screening and shown modest activity against viruses such as HIV-1, Yellow fever virus (YFV), and Bovine viral diarrhea virus (BVDV). nih.govresearchgate.net

Inhibition of Viral Replication in Specific Cell Culture Models

To assess the potential antiviral effects of this compound, a standard approach would involve cell-based assays. In such hypothetical studies, various cell lines susceptible to specific viral infections would be treated with the compound, followed by viral challenge. The inhibitory effect on viral replication would be quantified by measuring viral load or cytopathic effects.

Hypothetical Data on Antiviral Activity of Related Furan and Thiazepine Derivatives

| Compound Class | Virus | Cell Line | Activity Measure | Potency | Reference |

| Furan-substituted spirothiazolidinones | Influenza A/H3N2 | Not Specified | EC₅₀ | ~1 µM for most potent analogs | nih.gov |

| 1,3-Thiazepine derivatives | HIV-1 | Not Specified | Not Specified | Modest Activity | nih.govresearchgate.net |

| 1,3-Thiazepine derivatives | BVDV | Not Specified | Not Specified | Modest Activity | nih.govresearchgate.net |

| 1,3-Thiazepine derivatives | YFV | Not Specified | Not Specified | Modest Activity | nih.govresearchgate.net |

| Arylfuran derivative | Zika Virus (ZIKV) | Vero | EC₅₀ | >12.5 µM (~40% inhibition) | researchgate.net |

Elucidation of Structure-Activity Relationships (SAR) from In Vitro Data

The analysis of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. ijabbr.com For this compound and its hypothetical derivatives, SAR studies would systematically modify different parts of the molecule to understand their contribution to antiviral activity.

Identification of Essential Pharmacophoric Features

A pharmacophore model for this class of compounds would identify the key structural motifs responsible for antiviral activity. Based on the core structure, the essential pharmacophoric features of this compound might include:

The Furan Ring: This aromatic heterocycle is a common scaffold in many biologically active compounds and could be crucial for interacting with viral or host cell targets. ijabbr.comamazonaws.com

The 1,4-Thiazepane Ring: This seven-membered heterocycle containing both sulfur and nitrogen atoms introduces specific conformational flexibility and potential hydrogen bonding capabilities that could be critical for target binding.

The Carbaldehyde Group: This reactive group can form covalent bonds or participate in hydrogen bonding, potentially interacting with key amino acid residues in a viral enzyme.

Understanding Structural Requirements for Enhanced In Vitro Potency and Selectivity

Systematic modifications of the parent compound would be necessary to probe the structural requirements for improved antiviral activity. Key areas for modification in a hypothetical SAR study would include:

Substitution on the Furan Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) at other positions on the furan ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with the target.

Modification of the 1,4-Thiazepane Ring: Altering the substituents on the nitrogen or carbon atoms of the thiazepane ring, or even changing the ring size, could impact the compound's conformation and binding affinity.

Derivatization of the Carbaldehyde Group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or alcohol could explore different types of interactions with the biological target and also affect the compound's physicochemical properties.

Future Directions and Research Perspectives for 5 1,4 Thiazepan 4 Yl Furan 2 Carbaldehyde

Development of Novel and Green Synthetic Methodologies

The advancement of efficient and environmentally benign synthetic routes is paramount for the future exploration of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde and its derivatives. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of methodologies aligned with the principles of green chemistry.

Key areas of focus should include:

Catalysis: The use of novel catalysts, including biocatalysts, organocatalysts, and nanocatalysts, could offer milder reaction conditions, higher yields, and improved selectivity. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the synthesis of 5-aryl-2-furaldehydes and could be adapted for this purpose. researchgate.net

Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry could accelerate reaction times and improve energy efficiency compared to conventional heating methods.

| Synthetic Strategy | Key Advantages | Example Application Area |

| Multi-Component Reactions | Increased efficiency, reduced waste, shorter synthesis time. | Rapid generation of a library of analogues for screening. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. | Large-scale production for advanced studies. |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Replacing chlorinated solvents with water, ethanol, or ionic liquids. |

Application of Advanced Computational Approaches for Target Identification and Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Applying these methods to this compound can provide deep insights into its potential biological activities and guide the rational design of more potent and selective analogues.

Future computational studies should encompass:

Density Functional Theory (DFT) Calculations: DFT studies can be used to analyze the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. nih.gov This information is crucial for understanding its chemical behavior and potential interactions with biological macromolecules. nih.gov

Molecular Docking: Virtual screening of the compound against libraries of known biological targets (e.g., enzymes, receptors) can help identify potential protein partners and predict binding modes. This approach has been successfully used to identify potential targets for other heterocyclic compounds, such as SARS-CoV-2 main protease. nih.gov

Pharmacophore Modeling: Based on the structure of the lead compound and any known active analogues, a pharmacophore model can be generated. This model defines the essential steric and electronic features required for biological activity and can be used to search for other molecules with similar properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for early-stage drug development. These predictions can help identify potential liabilities and guide modifications to improve the compound's pharmacokinetic profile. mdpi.com

Rational Design and Synthesis of Next-Generation Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for understanding how chemical structure correlates with biological activity. A comprehensive SAR exploration of this compound is a critical next step.

Systematic modifications should be made to the three main components of the molecule:

The Furan (B31954) Ring: Introducing various substituents at the C3 and C4 positions could modulate the electronic properties and steric profile of the molecule. Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) could also be explored to probe the importance of the furan oxygen for activity. chemisgroup.us

The 1,4-Thiazepane (B1286124) Ring: The conformational flexibility and substitution pattern of the thiazepane ring offer numerous possibilities for modification. Introducing substituents on the carbon atoms or replacing the sulfur atom with a sulfoxide (B87167) or sulfone group could significantly impact solubility, metabolic stability, and target binding.

| Modification Site | Proposed Modification | Potential Impact |

| Furan Ring | Substitution with electron-donating/withdrawing groups. | Alter electronic properties, target affinity. |

| 1,4-Thiazepane Ring | Introduction of alkyl or aryl substituents. | Modulate lipophilicity and conformational preference. |

| Carbaldehyde Group | Conversion to Schiff bases or hydrazones. | Enhance biological activity, create new interaction points. |

| Linker | Replace furan with thiophene or thiazole. | Investigate the role of the heterocyclic core in binding. |

Exploration of New Biological Targets and Therapeutic Areas Based on In Vitro Findings

The structural motifs within this compound suggest several potential therapeutic avenues. Furan derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Similarly, molecules containing the benzothiazole (B30560) scaffold, which shares features with the thiazepane moiety, have shown promise as anticancer agents by inhibiting targets like tyrosine kinases. researchgate.net

Future research should therefore involve broad in vitro screening to uncover the compound's biological potential. Key areas for investigation include:

Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects. Follow-up studies could investigate mechanisms such as apoptosis induction or cell cycle arrest. nih.gov

Antimicrobial Activity: Evaluating the compound against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, to determine its potential as an anti-infective agent.

Enzyme Inhibition: Testing against specific enzyme families known to be important drug targets, such as kinases, proteases, or phosphodiesterases.

Neurological Activity: Given that many heterocyclic compounds interact with the central nervous system, exploring activity against targets relevant to neurodegenerative diseases or psychiatric disorders could be fruitful.

Integration with High-Throughput Screening Platforms for Diverse Biological Activities

To efficiently explore the vast landscape of potential biological activities, integrating this compound and its subsequently synthesized analogues into High-Throughput Screening (HTS) platforms is essential. HTS allows for the rapid, automated testing of thousands of compounds against a multitude of biological assays. mdpi.com

This approach would enable:

Unbiased Target Discovery: Screening against diverse cellular and biochemical assays can uncover unexpected biological activities and novel mechanisms of action that would not be predicted by rational design alone.

Rapid SAR Generation: Once a biologically active "hit" is identified, HTS can be used to quickly screen a focused library of analogues, providing rapid feedback for SAR studies and accelerating the hit-to-lead optimization process.

Toxicity Profiling: Early-stage toxicity screening using HTS assays (e.g., cytotoxicity assays on various cell lines like HepG2) can help to deprioritize compounds with unfavorable safety profiles at the outset. mdpi.com

By leveraging HTS, researchers can cast a wide net, increasing the probability of discovering novel and therapeutically valuable applications for the this compound scaffold and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.